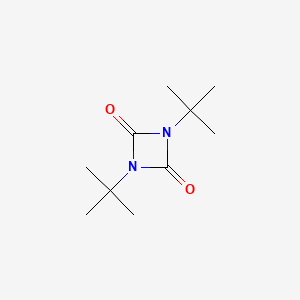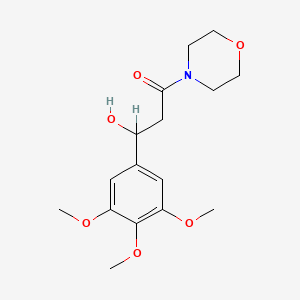
3-Hydroxy-1-morpholino-3-(3,4,5-trimethoxyphenyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-morpholino-3-(3,4,5-trimethoxyphenyl)-1-propanone is a synthetic organic compound that features a morpholine ring and a trimethoxyphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-morpholino-3-(3,4,5-trimethoxyphenyl)-1-propanone typically involves multi-step organic reactions. A common approach might include:
Formation of the morpholine ring: This can be achieved through the reaction of diethanolamine with a suitable halogenated compound.
Attachment of the trimethoxyphenyl group: This step might involve the use of a Grignard reagent or a similar organometallic compound to introduce the trimethoxyphenyl moiety.
Final assembly: The final step could involve the condensation of the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring might undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions might include the use of acids or bases to facilitate the reaction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
3-Hydroxy-1-morpholino-3-(3,4,5-trimethoxyphenyl)-1-propanone could have various applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. For example, the trimethoxyphenyl group could interact with hydrophobic pockets in proteins, while the morpholine ring might form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-1-morpholino-1-phenylpropanone: Lacks the trimethoxy groups, which might affect its biological activity.
3-Hydroxy-1-piperidino-3-(3,4,5-trimethoxyphenyl)-1-propanone: Similar structure but with a piperidine ring instead of morpholine.
Uniqueness
The presence of the trimethoxyphenyl group and the morpholine ring in 3-Hydroxy-1-morpholino-3-(3,4,5-trimethoxyphenyl)-1-propanone might confer unique properties, such as increased lipophilicity or specific interactions with biological targets.
Properties
CAS No. |
23771-27-9 |
|---|---|
Molecular Formula |
C16H23NO6 |
Molecular Weight |
325.36 g/mol |
IUPAC Name |
3-hydroxy-1-morpholin-4-yl-3-(3,4,5-trimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C16H23NO6/c1-20-13-8-11(9-14(21-2)16(13)22-3)12(18)10-15(19)17-4-6-23-7-5-17/h8-9,12,18H,4-7,10H2,1-3H3 |
InChI Key |
XMAADYFYLWKGHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(CC(=O)N2CCOCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


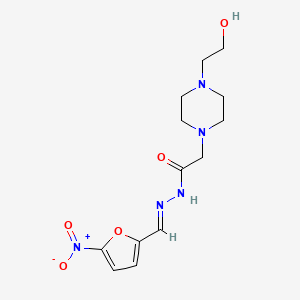

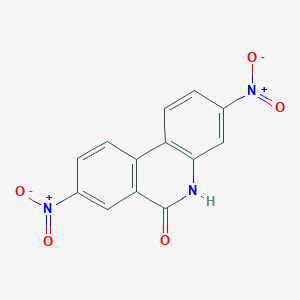
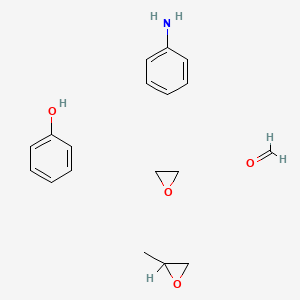
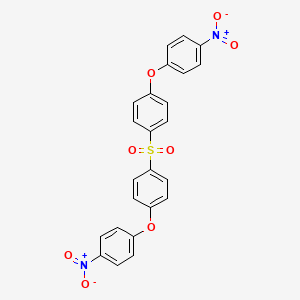
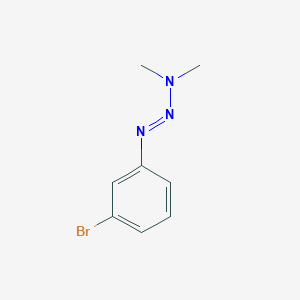
![[(2-Chloroethenyl)sulfanyl]benzene](/img/structure/B14695770.png)
![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde](/img/structure/B14695773.png)
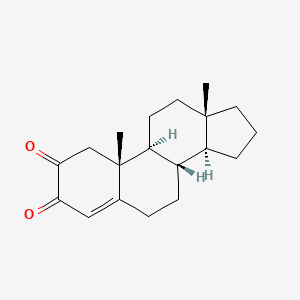
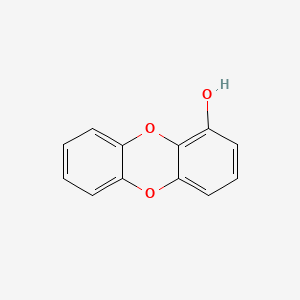
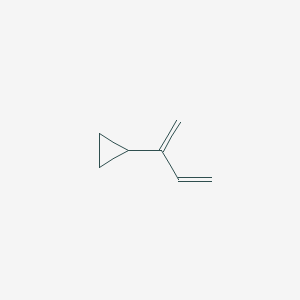
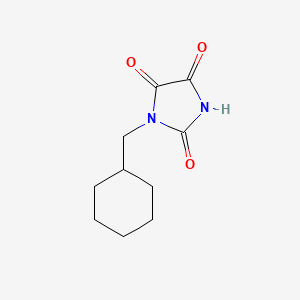
![1-Bromo-4-[2-(tert-butylperoxy)propan-2-yl]benzene](/img/structure/B14695795.png)
